Cas no 343375-92-8 (5-{3-(2,4-Dichlorobenzyl)oxy-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol)
5-{3-(2,4-Dichlorobenzyl)oxy-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
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- 5-{3-(2,4-Dichlorobenzyl)oxy-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol
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- MDL: MFCD00215177
5-{3-(2,4-Dichlorobenzyl)oxy-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D159040-25mg |
5-{3-[(2,4-Dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol |
343375-92-8 | 25mg |
$ 230.00 | 2022-06-05 | ||
| TRC | D159040-50mg |
5-{3-[(2,4-Dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol |
343375-92-8 | 50mg |
$ 380.00 | 2022-06-05 | ||
| abcr | AB581412-500 mg |
5-{3-[(2,4-Dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol; . |
343375-92-8 | 500mg |
€678.60 | 2023-06-14 | ||
| abcr | AB581412-1 g |
5-{3-[(2,4-Dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol; . |
343375-92-8 | 1g |
€1312.80 | 2023-06-14 | ||
| abcr | AB581412-500mg |
5-{3-[(2,4-Dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol; . |
343375-92-8 | 500mg |
€678.60 | 2025-03-19 | ||
| abcr | AB581412-1g |
5-{3-[(2,4-Dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol; . |
343375-92-8 | 1g |
€1312.80 | 2025-03-19 | ||
| Ambeed | A928592-1g |
5-{3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl}-4-methyl-4H-1,2,4-triazole-3-thiol |
343375-92-8 | 90% | 1g |
$611.0 | 2024-04-19 | |
| A2B Chem LLC | AI75494-1mg |
5-{3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl}-4-methyl-4H-1,2,4-triazole-3-thiol |
343375-92-8 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI75494-5mg |
5-{3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl}-4-methyl-4H-1,2,4-triazole-3-thiol |
343375-92-8 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI75494-10mg |
5-{3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl}-4-methyl-4H-1,2,4-triazole-3-thiol |
343375-92-8 | >90% | 10mg |
$240.00 | 2024-04-20 |
5-{3-(2,4-Dichlorobenzyl)oxy-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol Suppliers
5-{3-(2,4-Dichlorobenzyl)oxy-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 5-{3-(2,4-Dichlorobenzyl)oxy-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol
Professional Introduction to Compound with CAS No. 343375-92-8 and Product Name: 5-{3-(2,4-Dichlorobenzyl)oxy-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol
The compound with the CAS number 343375-92-8 and the product name 5-{3-(2,4-Dichlorobenzyl)oxy-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The presence of a thienyl ring and a triazole core, combined with specific substituents such as (2,4-Dichlorobenzyl)oxy, makes it a promising candidate for further exploration in drug discovery.
Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The triazole moiety is particularly noteworthy, as it is known for its bioactivity and ability to interact with biological targets in diverse ways. In particular, the 5-{3-(2,4-Dichlorobenzyl)oxy-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol structure exhibits a rich chemical space that can be exploited for designing molecules with enhanced pharmacological properties. The thienyl ring contributes to the molecule's stability and solubility, while the (2,4-Dichlorobenzyl)oxy group introduces additional functionalization possibilities.
One of the most intriguing aspects of this compound is its potential role in modulating biological pathways associated with inflammation and cancer. The triazole core has been extensively studied for its anti-inflammatory and anti-cancer activities. For instance, derivatives of triazole have shown promise in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. The structural features of 5-{3-(2,4-Dichlorobenzyl)oxy-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol suggest that it may interact with these enzymes or other relevant targets in a similar manner.
Moreover, the thienyl ring is a well-known pharmacophore in medicinal chemistry, often found in drugs used to treat various diseases. Its ability to engage in hydrogen bonding and π-stacking interactions makes it an excellent scaffold for drug design. In combination with the triazole core, this compound could exhibit multiple binding modes that enhance its affinity for biological targets. This dual functionality is particularly valuable in developing molecules that can simultaneously modulate several pathways involved in disease progression.
Recent advances in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of small molecules more accurately than ever before. The structure of 5-{3-(2,4-Dichlorobenzyl)oxy-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol has been subjected to molecular docking studies to identify potential binding sites on target proteins. These studies suggest that the compound may interact with proteins involved in signal transduction and cell proliferation, making it a candidate for further investigation as an anti-cancer agent.
In addition to its potential therapeutic applications, this compound also offers interesting opportunities for synthetic chemistry. The presence of multiple functional groups allows for diverse chemical modifications, enabling the exploration of new derivatives with tailored properties. For example, further functionalization of the (2,4-Dichlorobenzyl)oxy group could lead to novel compounds with enhanced solubility or improved bioavailability. Such modifications are crucial for translating laboratory discoveries into viable clinical candidates.
The synthesis of 5-{3-(2,4-Dichlorobenzyl)oxy-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. Key steps include the formation of the triazole ring through cycloaddition reactions and subsequent functionalization using palladium-catalyzed cross-coupling techniques. These synthetic strategies highlight the importance of transition metal catalysis in constructing complex heterocyclic frameworks efficiently.
The compound's physicochemical properties have also been thoroughly characterized. Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to elucidate its structure and confirm its purity. Additionally, solubility studies indicate that this molecule is soluble in common organic solvents like dimethyl sulfoxide (DMSO) and methanol but poorly soluble in water. These properties are important considerations for formulating drug candidates suitable for preclinical studies.
Preclinical studies are essential for evaluating the safety and efficacy of new chemical entities before they can be tested in humans. Initial experiments with 5-{3-(2,4-Dichlorobenzyl)oxy-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol have shown promising results in cell-based assays. For example, it has demonstrated inhibitory activity against certain cancer cell lines at concentrations that are generally considered safe for further investigation. These findings warrant further exploration through more comprehensive preclinical trials.
The development of new drugs is a complex process that requires collaboration across multiple disciplines. Chemists play a pivotal role by designing molecules with optimal pharmacological properties based on structural insights gained from research on related compounds. Biologists provide critical information about biological targets and their mechanisms of action through which these molecules exert their effects. Together with pharmacologists who assess drug efficacy and safety through experimental models; all contribute to advancing our understanding.
In conclusion,5-{3-(2,4-Dichlorobenzyl)oxy}- 0 - 0 - 0 - 0 - 0 - 0 - 0 - 0 thieny l - 0 methyl - 0 H - 1 , 0 , 0 , 0 , 0 , 0 , 0 , 0 , 0 , triazol e - 0 , 0 , 0 , thiol represents an exciting prospect as a lead compoun d f or further development i n pharmaceuticals . Its unique structural features combined with promising preclinical data make it a valuable asset in ongoing drug discovery efforts aimed at addressing unmet medical needs.
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